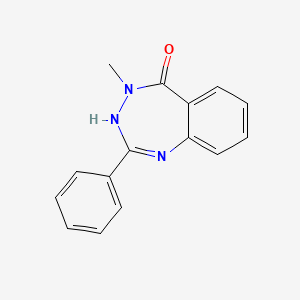
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- is a heterocyclic compound that belongs to the benzotriazepine family. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, and anticonvulsant properties . The structure of this compound includes a benzene ring fused with a triazepine ring, making it a unique scaffold for various pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- typically involves the cyclocondensation of benzohydrazides with formaldehyde and aromatic aldehydes in an acidic medium . Another method includes the reaction of isatoic anhydride with aminoguanidine bicarbonate under reflux conditions . These reactions are usually carried out in solvents like ethanol or acetic acid and require precise temperature control to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Explored for its antitumor, anxiolytic, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways . For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodiazepines: Known for their anxiolytic and sedative properties.
1,2,4-Triazepines: Studied for their antimicrobial and antifungal activities.
1,3,4-Thiadiazepines: Investigated for their potential as anti-inflammatory agents.
Uniqueness
What sets 5H-1,3,4-Benzotriazepin-5-one, 1,4-dihydro-4-methyl-2-phenyl- apart is its unique triazepine ring structure, which provides a distinct pharmacological profile. This compound’s ability to interact with multiple biological targets makes it a versatile candidate for various therapeutic applications .
Eigenschaften
CAS-Nummer |
59169-87-8 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-methyl-2-phenyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C15H13N3O/c1-18-15(19)12-9-5-6-10-13(12)16-14(17-18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
InChI-Schlüssel |
PWTHNNZKKUWNPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2N=C(N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
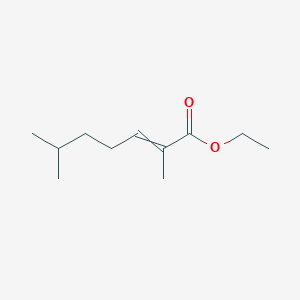
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)

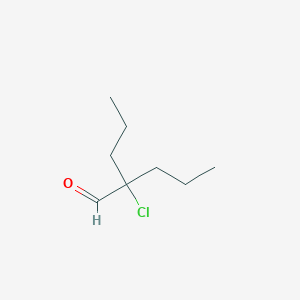
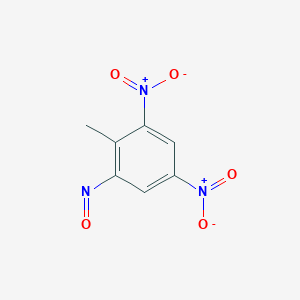
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)



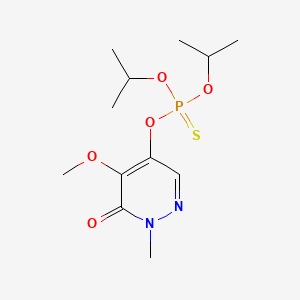


![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
